molecular formula C6H16N2O2 B15175550 Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- CAS No. 91598-32-2

Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-

Cat. No.: B15175550
CAS No.: 91598-32-2
M. Wt: 148.20 g/mol
InChI Key: MBWAKTVBXOPVNZ-UHFFFAOYSA-N
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Description

Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- (IUPAC name: 2-{[2-(2-aminoethoxy)ethyl]amino}ethanol) is a polyfunctional alkanolamine containing both primary amine and hydroxyl groups. Its molecular formula is C₆H₁₅N₂O₂ (molecular weight: 147.20 g/mol), though nomenclature ambiguities in the literature may lead to confusion with structurally similar compounds . This compound features an aminoethoxy-ethylamino-ethanol backbone, enabling reactivity with carboxylic acids, carbonyl groups, and other electrophilic species . It is typically a colorless to yellowish liquid, miscible with water and polar solvents, and exhibits low volatility compared to simpler alkanolamines . Applications span pharmaceutical intermediates, organic synthesis, and gas-treating processes due to its bifunctional reactivity and stability in aqueous environments .

Properties

CAS No.

91598-32-2

Molecular Formula

C6H16N2O2

Molecular Weight

148.20 g/mol

IUPAC Name

2-[2-(2-aminoethoxy)ethylamino]ethanol

InChI

InChI=1S/C6H16N2O2/c7-1-5-10-6-3-8-2-4-9/h8-9H,1-7H2

InChI Key

MBWAKTVBXOPVNZ-UHFFFAOYSA-N

Canonical SMILES

C(COCCNCCO)N

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- can be synthesized through the reaction of ethylene glycol with ethanolamine . The reaction typically involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethylene oxide and diethylene glycol . The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Acids: Used in neutralization reactions.

    Isocyanates and Halogenated Organics: Used in substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- involves its ability to neutralize acids and participate in substitution reactions. The compound’s amine and alcohol functional groups allow it to interact with a variety of molecular targets and pathways, facilitating the formation of salts and substituted products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- with structurally or functionally related alkanolamines:

Structural and Functional Differences

  • Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-: Contains a branched structure with two amine groups (primary and secondary) and two ether linkages, enhancing its capacity for multi-step reactions. This contrasts with simpler alkanolamines like ethanolamine (single amine/hydroxyl) .
  • 2-(2-Aminoethoxy)ethanol: Lacks the secondary amine group but shares the aminoethoxy-ethanol structure, making it less versatile in forming stable amides or salts .
  • 2-[2-(Dimethylamino)ethoxy]ethanol (PC-37): Tertiary amine structure reduces nucleophilicity but improves catalytic performance in urethane reactions .

Physical and Thermodynamic Properties

  • Volatility: Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- exhibits lower vapor pressure (e.g., ~0.1 kPa at 298 K) compared to ethanolamine (~0.5 kPa) due to higher molecular weight and hydrogen-bonding capacity .
  • Solubility: Full miscibility with water and alcohols is shared across alkanolamines, but the target compound’s ether linkages enhance compatibility with hydrophobic solvents (e.g., ethyl acetate) .

Research Findings and Challenges

  • Synthetic Utility: Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- serves as a precursor in multi-step syntheses, such as YTK-A76 (a benzyloxybenzyl derivative), achieving 39.1% yield under reductive amination conditions .
  • Safety and Handling: Limited leachability of metals (e.g., cobalt, aluminum) makes it preferable in industrial formulations, though prolonged exposure risks require mitigation .

Biological Activity

Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- (commonly referred to as AEEA), is a compound that has garnered attention in various fields, particularly in medicinal chemistry and bioconjugation applications. This article delves into the biological activity of AEEA, highlighting its potential therapeutic uses, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AEEA is a tri-functional amino alcohol with the following structural formula:

C6H17N3O\text{C}_6\text{H}_{17}\text{N}_3\text{O}

This compound features two amino groups and an ethanol moiety, which contribute to its hydrophilic nature and potential for forming conjugates with other biomolecules.

Table 1: Basic Properties of AEEA

PropertyValue
Molecular Weight145.22 g/mol
SolubilityWater-soluble
LogP-1.0
pKa9.5

AEEA exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been investigated for its role as a linker in bioconjugation, enhancing drug delivery systems by improving the pharmacokinetics of therapeutic agents.

Case Studies

  • Inhibition of N-acetyl-beta-D-hexosaminidase :
    A study evaluated the inhibitory effects of AEEA derivatives on N-acetyl-beta-D-hexosaminidase (NAHase), an enzyme implicated in various diseases, including cancer. The results indicated that certain derivatives showed significant inhibition activity, suggesting potential therapeutic applications in cancer treatment .
  • Asthma-Inducing Potential :
    Research assessed the asthma-inducing potential of substances in spray cleaning products, including AEEA. The findings indicated a low risk for asthma induction associated with AEEA exposure, which is crucial for safety assessments in consumer products .
  • Environmental Impact :
    A screening assessment by Health Canada concluded that AEEA poses a low risk to human health and the environment, indicating that it does not accumulate significantly in organisms or remain in the environment for extended periods .

Table 2: Summary of Biological Activities

Study FocusFindings
NAHase InhibitionSignificant inhibition by certain derivatives
Asthma-Inducing PotentialLow risk associated with exposure
Environmental PersistenceLow accumulation and environmental impact

Synthesis and Applications

AEEA is synthesized through various methods, including the reaction of aminoethanol with ethylene oxide. Its derivatives have been explored for use in drug design and as components in polymeric materials due to their favorable properties.

Applications in Drug Delivery

The compound's ability to serve as a spacer/linker makes it valuable in drug delivery systems. By enhancing solubility and stability, AEEA derivatives can improve the efficacy of therapeutic agents, particularly in targeted therapies.

Q & A

Q. What are the key physicochemical properties of Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- (DGA) relevant to experimental design?

DGA is a bifunctional compound with primary amine (-NH₂) and hydroxyl (-OH) groups. Key properties include:

  • Solubility : Miscible in water, alcohols, and aromatic hydrocarbons but immiscible with aliphatic hydrocarbons and ethyl ether .
  • Density : ~1.05 g/mL (liquid form) .
  • Reactivity : The amine group reacts with acids (exothermic neutralization), isocyanates, and reducing agents (e.g., hydrides), generating flammable hydrogen gas .
  • Hygroscopicity : Requires storage under inert atmosphere to prevent moisture absorption and degradation .

Methodological Note : Use non-sparking tools and non-metallic containers for handling due to incompatibility with metals (e.g., copper, zinc) and risk of corrosion .

Q. How can researchers purify DGA for high-purity applications (e.g., polymer synthesis)?

DGA is typically supplied at 98% purity . For further purification:

  • Recrystallization : Dissolve in hot ethanol, filter, and cool to obtain crystalline powder (melting point: -12.5°C) .
  • Vacuum Distillation : Boiling point ranges from 218–224°C under reduced pressure .
  • Chromatography : Use silica gel columns with polar eluents (e.g., methanol/chloroform mixtures) to remove residual amines or byproducts .

Safety : Avoid contact with acids during purification to prevent exothermic salt formation .

Advanced Research Questions

Q. How can DGA be utilized in synthesizing bioconjugates for drug delivery systems?

DGA’s amino and hydroxyl groups enable dual functionalization:

  • Amine Reactivity : Couple with activated esters (e.g., NHS esters) or carboxylic acids to form stable amide bonds. For example, link DGA to polyethylene glycol (PEG) spacers for hydrophilic drug carriers .
  • Hydroxyl Derivatization : Substitute with thiols or maleimides for site-specific protein labeling .

Q. Experimental Design :

Optimize pH (8–9) for amine activation.

Use a molar excess of DGA (1.5–2×) to ensure complete conjugation.

Monitor reaction progress via MALDI-TOF or HPLC-MS to confirm product mass .

Data Contradiction Alert : Some studies report reduced reaction efficiency in aqueous media due to competing hydrolysis of NHS esters. Use anhydrous DMF or DMSO for sensitive reactions .

Q. What are the risks of nitrosamine formation in DGA-based formulations, and how can this be mitigated?

DGA reacts with nitrosating agents (e.g., nitrites) under acidic or high-temperature conditions to form carcinogenic N-nitrosodiethanolamine (NDELA) .

Q. Mitigation Strategies :

  • Add Antioxidants : Incorporate ascorbic acid or α-tocopherol to scavenge nitrosating agents.
  • pH Control : Maintain neutral to slightly alkaline conditions (pH >7) to inhibit nitrosation .
  • Storage : Avoid prolonged storage in metal containers or with halogenated organics (e.g., methylene chloride), which accelerate degradation .

Validation : Use GC-MS with a limit of detection ≤1 ppm to quantify NDELA in final products .

Q. How do conflicting solubility reports for DGA in aliphatic hydrocarbons impact experimental reproducibility?

While most sources state DGA is immiscible with aliphatic hydrocarbons (e.g., hexane) , some note partial solubility in branched alkanes (e.g., 2-methylpentane) under specific conditions .

Q. Resolution Workflow :

Pre-saturation : Pre-mix solvents with DGA at experimental temperatures.

Phase Separation Test : Centrifuge mixtures at 10,000 rpm for 10 min to detect phase boundaries.

Spectroscopic Confirmation : Use FT-IR to identify dissolved DGA peaks (e.g., N-H stretch at ~3350 cm⁻¹) in the hydrocarbon layer .

Q. What analytical methods are recommended for quantifying DGA in complex matrices (e.g., biological fluids)?

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile/0.1% TFA) and detection at 210 nm (amine absorbance) .
  • LC-MS/MS : Employ electrospray ionization (ESI+) for high sensitivity (LOQ: 0.1 ng/mL) in pharmacokinetic studies .
  • Titrimetry : Direct titration with 0.1 M HCl (phenolphthalein indicator) for rapid quantification in industrial-grade samples .

Pitfall : DGA’s hygroscopicity can skew gravimetric analyses. Dry samples at 60°C under vacuum for 24 hr prior to use .

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